molecular formula C14H15NO3S B12853187 Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate

Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate

Cat. No.: B12853187
M. Wt: 277.34 g/mol
InChI Key: LSNNGVGTTKEKLC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

The synthesis of Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

  • Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
  • Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-3-18-10-6-4-9(5-7-10)11-8-19-13(12(11)15)14(16)17-2/h4-8H,3,15H2,1-2H3

InChI Key

LSNNGVGTTKEKLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC

Origin of Product

United States

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